molecular formula C7H12ClN3O B2827578 (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2241107-53-7

(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride

Número de catálogo B2827578
Número CAS: 2241107-53-7
Peso molecular: 189.64
Clave InChI: XHWWSTOVQIFHRQ-KNCHESJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to possess a range of biological activities, including anti-inflammatory and anti-tumor properties. In

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

  • Synthetic Methods : A novel four-component reaction facilitates the synthesis of disubstituted 1,3,4-oxadiazole derivatives under neutral conditions at room temperature, highlighting a method that could potentially apply to the synthesis of the mentioned compound (Ramazani et al., 2011).
  • Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and cytotoxic properties, suggesting similar potential applications for related compounds (Noolvi et al., 2014).
  • Cascade Synthesis : The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation demonstrates a method that could be relevant for structurally similar compounds, showcasing the efficiency of metal-catalyzed syntheses (Guo et al., 2015).

Potential Applications

  • Anticancer Agents : Benzimidazoles bearing an oxadiazole nucleus have shown significant in vitro anticancer activity, suggesting the potential of oxadiazole derivatives in developing new anticancer agents (Rashid et al., 2012).
  • Pharmacological Activities Review : Oxadiazoles have been evaluated for a wide range of medicinal applications, indicating the versatility of this heterocyclic moiety in drug development and the possibility of exploring similar applications for the compound (Aggarwal et al., 2020).

Propiedades

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-4-9-10-7(11-4)5-2-6(8)3-5;/h5-6H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWWSTOVQIFHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243501-57-5
Record name (1r,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.